N-[2-(dimethylamino)-2-(3-methoxyphenyl)ethyl]-1H-imidazole-1-carboxamide
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Overview
Description
N-[2-(dimethylamino)-2-(3-methoxyphenyl)ethyl]-1H-imidazole-1-carboxamide is a synthetic compound with a molecular formula of C15H20N4O2 and a molecular weight of 288.34 g/mol . This compound is characterized by the presence of an imidazole ring, a dimethylamino group, and a methoxyphenyl group, making it a versatile molecule in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-(3-methoxyphenyl)ethyl]-1H-imidazole-1-carboxamide typically involves the reaction of 2-(dimethylamino)ethylamine with 3-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with imidazole-1-carboxylic acid under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-(3-methoxyphenyl)ethyl]-1H-imidazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols under various conditions.
Major Products
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
N-[2-(dimethylamino)-2-(3-methoxyphenyl)ethyl]-1H-imidazole-1-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-(3-methoxyphenyl)ethyl]-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-[2-(dimethylamino)ethyl]-1,8-naphthalimide: Similar in structure but with a naphthalimide core instead of an imidazole ring.
Bis[2-(dimethylamino)ethyl] ether: Contains a dimethylamino group but lacks the imidazole and methoxyphenyl groups.
Uniqueness
N-[2-(dimethylamino)-2-(3-methoxyphenyl)ethyl]-1H-imidazole-1-carboxamide is unique due to its combination of an imidazole ring, dimethylamino group, and methoxyphenyl group, which confer specific chemical and biological properties not found in similar compounds .
Properties
Molecular Formula |
C15H20N4O2 |
---|---|
Molecular Weight |
288.34 g/mol |
IUPAC Name |
N-[2-(dimethylamino)-2-(3-methoxyphenyl)ethyl]imidazole-1-carboxamide |
InChI |
InChI=1S/C15H20N4O2/c1-18(2)14(12-5-4-6-13(9-12)21-3)10-17-15(20)19-8-7-16-11-19/h4-9,11,14H,10H2,1-3H3,(H,17,20) |
InChI Key |
XSOGQRQNLVRCBW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(CNC(=O)N1C=CN=C1)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
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